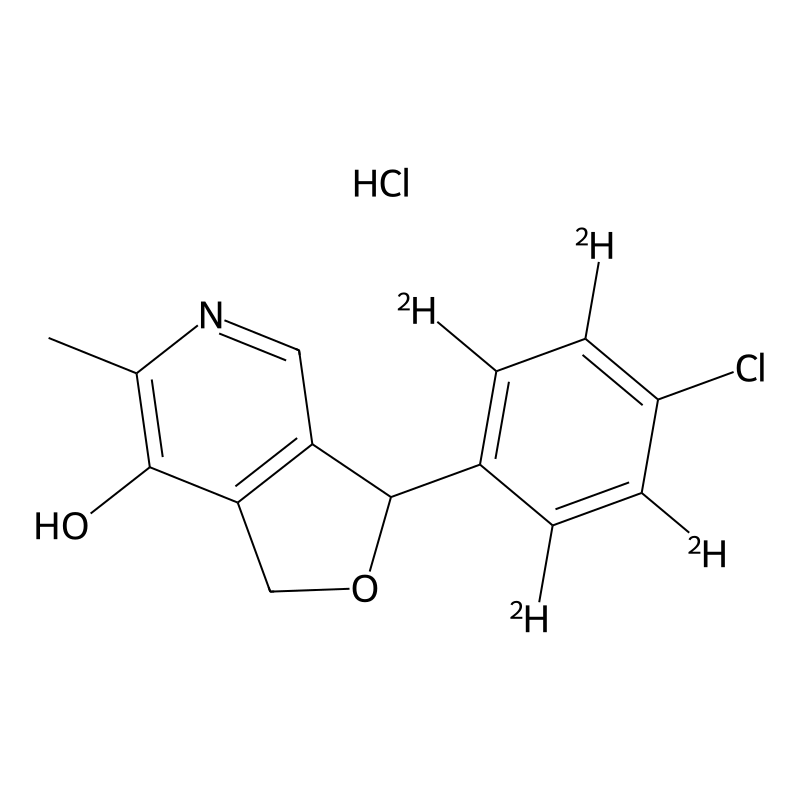

Cicletanine-d4 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

what is Cicletanine-d4 Hydrochloride

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of Cicletanine-d4 Hydrochloride:

| Property | Details |

|---|---|

| CAS Number | 1189491-41-5 [1] [2] [3] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [4] [1] |

| Molecular Weight | 302.19 g/mol [4] [2] |

| Appearance | Tan solid [1] [2] |

| Melting Point | 222-224 °C [1] |

| Storage | -20°C Freezer or 2-8°C Refrigerator [4] [2] |

| Solubility | Soluble in DMSO and Methanol [1] |

Pharmacological Mechanism of the Parent Drug

Cicletanine exerts its antihypertensive effect through a multi-faceted mechanism, primarily involving vasodilation. The diagram below summarizes its key mechanisms and their relationships.

Summary of Cicletanine's multi-mechanistic pathway leading to vasodilation and blood pressure reduction.

Clinical Efficacy and Dosing

Clinical studies have established the effectiveness and optimal dosing of cicletanine in humans. The table below summarizes key findings from clinical trials:

| Aspect | Summary of Clinical Evidence |

|---|---|

| Dose-Response & Efficacy | 50 mg/day was the minimum effective dose in mild to moderate hypertension; 200 mg/day was more effective in severe cases [8]. |

| Efficacy in Combination Therapy | In patients poorly controlled by beta-blockers, adding 50 mg or 100 mg cicletanine significantly improved blood pressure control, with normalization rates of 51.2% and 74.4%, respectively [9]. |

| Onset of Action | The drug has a gradual antihypertensive effect, avoiding risks from a sudden blood pressure drop [8]. |

| Tolerance | The drug is well tolerated both clinically and biochemically [9], with no sedative effects or negative impact on cardiovascular hemodynamics [5]. |

Application in Research

This compound is critical in research settings, primarily serving as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR. This application ensures accurate measurement of the non-deuterated drug in biological samples like plasma, which is essential for pharmacokinetic and metabolism studies [10].

Conclusion

This compound is a vital research tool for the precise quantification of cicletanine. Its parent compound offers a favorable therapeutic profile for hypertension management through a unique, multi-mechanistic approach that combines direct vasodilation with mild diuresis and vascular protective effects.

References

- 1. This compound | 1189491-41-5 [amp.chemicalbook.com]

- 2. CAS 1189491-41-5 this compound [isotope-science.alfa-chemistry.com]

- 3. Cicletanine-impurities [pharmaffiliates.com]

- 4. This compound [scbt.com]

- 5. General pharmacology of cicletanine [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 7. Effects of the Antihypertensive Agent, Cicletanine ... [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the optimal dose of the antihypertensive ... [pubmed.ncbi.nlm.nih.gov]

- 9. [Evaluation of the Effectiveness and Tolerance ... [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Stable Isotope [medchemexpress.com]

novel labeled antihypertensive agent Cicletanine-d4

Cicletanine Overview and Mechanism of Action

Cicletanine is an antihypertensive drug with vasorelaxant and diuretic properties [1] [2]. Its mechanism is complex and differs from other classes of antihypertensive drugs, involving multiple pathways as summarized in the table below [1].

| Mechanism of Action | Biological Effect | Key Details / Enantiomer Specificity |

|---|---|---|

| Diuretic / Natriuretic | Inhibits renal Na+ reabsorption [1] | Primarily via the sulfoconjugated metabolite of the (+)-enantiomer; acts on the apical Na+-dependent Cl-/HCO-3 exchanger in the distal tubule [1] [3]. |

| Vasorelaxant | Stimulates vascular prostaglandin (PGI2) synthesis [1] [2] | Contributes to vasodilation. |

| Inhibits low Km cyclic GMP phosphodiesterases (PDE) [1] | Potentiates effects of guanylate cyclase activators; shows partial stereoselectivity for the (-)-enantiomer [3]. | |

| Stimulates endothelial nitric oxide synthase (eNOS) [2] | Increases nitric oxide (NO) production. | |

| Blocks Ca2+ channels [1] | May occur directly or indirectly via K+-channel opening. | |

| Receptor Interactions | Antagonizes vascular H1-histamine receptors [1] | Dissociation constant (Kb) = 36 nM [1]. |

| Reduces vascular reactivity to Angiotensin II (AII) [3] | Action is specific to the (-)-enantiomer; reduces contraction in a non-competitive manner [3]. | |

| Enzyme Inhibition | Inhibits Protein Kinase C (PKC) [1] [2] | - |

| Inhibits myosin light chain kinase [1] | - |

The following diagram illustrates the primary vasorelaxant mechanisms of Cicletanine and their interactions within vascular smooth muscle.

Vasorelaxant mechanisms of Cicletanine, showing key pathways and molecular targets.

Stereoselectivity in Cicletanine Actions

Cicletanine is a racemic compound, and its enantiomers exhibit distinct biological activities, which is a critical consideration for drug development [3].

| Enantiomer | Vasorelaxant & Antihypertensive Activity | Diuretic & Natriuretic Activity |

|---|---|---|

| (-)-Cicletanine | Primary contributor [3] | Not the primary actor [3] |

| (+)-Cicletanine | Not the primary actor [3] | Primary contributor (via its sulfoconjugated metabolite) [3] |

Guidance for Cicletanine-d4 Research

Since specific data on Cicletanine-d4 is not publicly available, here are suggestions for your research.

- Focus on the parent compound's properties as a foundation. The deuterated form (Cicletanine-d4) is designed to have nearly identical pharmacological activity but slower metabolism, so understanding Cicletanine's mechanisms is essential [1] [2] [3].

- Consult specialized suppliers and patents. Deuterated compounds are often used in research as internal standards for Mass Spectrometry. Companies like Cayman Chemical, MedChemExpress, or TLC Pharmaceutical Standards may offer Cicletanine-d4 and provide technical datasheets.

- Design experiments based on known mechanisms. The tables and diagram above highlight key pathways to investigate, such as its effects on cGMP, PKC inhibition, and eNOS activation.

References

Technical Specifications of Cicletanine-d4 Hydrochloride

The table below consolidates the key technical data for the deuterated standard, Cicletanine-d4 Hydrochloride.

| Property | Specification |

|---|---|

| CAS Number | 1189491-41-5 [1] [2] [3] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] [4] [2] |

| Molecular Weight | 302.19 g/mol [1] [4] [2] |

| Chemical Name | Deuterium-labeled Cicletanine Hydrochloride [2] [3] |

| Storage | Store at room temperature (recommended conditions may vary by supplier) [2] [3] |

| PSA | 44.48 [5] |

Supplier Information

This compound is available from several specialty chemical suppliers for research purposes. The table below lists the identified suppliers.

| Supplier | Catalogue Number | Available Sizes |

|---|---|---|

| Santa Cruz Biotechnology [4] | sc-217892 | 1 mg |

| MedChemExpress (MCE) [2] [3] | HY-141730S | 1 mg, 10 mg |

| Pharmaffiliates [1] | PA STI 021370 | Information not specified |

| SynZeal [6] | SZ-C274D01 | Synthesis on demand |

Research Context & Applications

Cicletanine is the non-deuterated parent compound and is used in the treatment of hypertension [1]. It has also been studied as a potential treatment for diabetes, hypokalemia, and hyponatremia [6].

The deuterated standard, this compound, is primarily used in pharmaceutical research and development. Its main applications include [2] [3]:

- Internal Standard: It serves as an internal standard for the quantitative analysis of Cicletanine using advanced techniques like LC-MS, GC-MS, or NMR.

- Tracer: The compound can be used as a tracer to study the pharmacokinetic and metabolic profiles of the drug during the development process.

The following diagram illustrates the typical workflow for using this deuterated standard in analytical research:

> Workflow for using this compound as an internal standard in bioanalysis.

How to Proceed with Your Research

The search results provide a solid foundation but lack the detailed experimental protocols requested.

- For Detailed Documentation: I recommend visiting the supplier websites (particularly MedChemExpress and Santa Cruz Biotechnology) directly. They typically provide a Certificate of Analysis (COA) for each product lot, which contains detailed purity data.

- For Experimental Protocols: The specific methodologies for experiments using this standard would be found in published scientific literature. You can search databases like PubMed using the compound's CAS number (1189491-41-5) or name to find research articles that detail its use.

References

- 1. Pharmaffiliates Cicletanine -impurities | Pharmaffiliates En... [pharmaffiliates.com]

- 2. This compound | Stable Isotope [medchemexpress.com]

- 3. This compound | Stable Isotope [medchemexpress.com]

- 4. - Cicletanine | SCBT - Santa Cruz Biotechnology d 4 Hydrochloride [scbt.com]

- 5. - Cicletanine | C14H13Cl2NO2 | CID... - PubChem d 4 Hydrochloride [pubchem.ncbi.nlm.nih.gov]

- 6. | SynZeal Cicletanine [synzeal.com]

Cicletanine-d4 Hydrochloride research use only

Chemical and Application Overview

Cicletanine-d4 Hydrochloride is a deuterated, four-atom isotope of cicletanine, primarily used as an internal standard in bioanalytical research for precise quantification via mass spectrometry [1]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Catalog Name | This compound [1] |

| CAS Number | 1189491-41-5 [2] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] |

| Molecular Weight | 302.19 g/mol [1] |

| Physical Form | Solid [2] |

| Melting Point | 222-224 °C [2] |

| Storage | -20°C Freezer [2] |

| Solubility | Soluble in DMSO and Methanol [2] |

| Primary Research Use | Internal standard for LC-MS/MS in pharmacokinetic and metabolic studies [1] |

Detailed Pharmacological Protocol

This protocol outlines the methodology for evaluating the natriuretic and diuretic effects of cicletanine in an anesthetized rat model, based on established clearance and micropuncture studies [3].

Experimental Preparation

- Animals: Use anesthetized rats (e.g., Sprague-Dawley strain).

- Surgical Preparation: Cannulate the femoral artery for continuous blood pressure monitoring and the jugular vein for drug administration. Catheterize the bladder for urine collection.

- Physiological Maintenance: Maintain body temperature at 37°C using a heating table. Infuse a isotonic saline solution at a slow, constant rate to ensure adequate hydration and urine flow.

Drug Administration & Dosing

Prepare cicletanine in a physiological saline solution. Administer intravenously according to a dose-response design:

- Group 1: Low dose (15 mg/kg)

- Group 2: Medium dose (30 mg/kg)

- Group 3: High dose (60 mg/kg) A control group should receive a saline vehicle only.

Data Collection & Measurements

Following drug administration, collect data for at least 120 minutes.

- Renal Clearance Studies:

- Urine: Collect timed samples to measure volume, and concentrations of sodium, chloride, and potassium.

- Blood: Draw mid-point plasma samples to measure creatinine and para-aminohippuric acid (PAH) concentrations for assessment of glomerular filtration rate (GFR) and renal plasma flow (RPF).

- Micropuncture Studies (Advanced Technique):

- Micropuncture late proximal, early distal, and late distal tubules of superficial nephrons to determine the precise tubular site of the drug's action.

- Systemic Parameters: Continuously monitor mean arterial blood pressure (MAP) and heart rate.

Data Analysis

- Calculate fractional excretions for sodium (FENa), chloride, and potassium.

- Determine absolute solute excretion rates.

- Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to compare results against baseline and control groups. A p-value of <0.05 is typically considered significant.

The following workflow diagram illustrates the key stages of this experimental protocol:

Mechanism of Action and Signaling Pathways

Cicletanine's antihypertensive action is complex and involves multiple synergistic pathways as shown in the diagram below [4] [5].

Key pathways include:

- Vasodilation: Cicletanine stimulates endothelial cells to release nitric oxide (NO) and prostacyclin, potent vasodilators. It concurrently inhibits phosphodiesterase (PDE), increasing intracellular levels of cyclic nucleotides (cGMP and cAMP) that promote smooth muscle relaxation. It also inhibits calcium influx through voltage-gated channels, further reducing vascular tone [4] [5].

- Diuresis: The sulfoconjugated metabolite of cicletanine acts on the distal convoluted tubule in the kidney, inhibiting the apical Na+-dependent Cl-/HCO3- anion exchanger. This leads to increased excretion of sodium and water, comparable in effect to hydrochlorothiazide [5] [3].

- Antihistamine Effects: Cicletanine demonstrates potent non-sedative antihistamine properties, effectively reducing histamine-induced flare and weal responses [6].

Critical Notes for Research Use

- Intended Use: This compound is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].

- Safety: While the search results do not provide a detailed Safety Data Sheet (SDS), researchers must consult the lot-specific SDS prior to use and conduct all experiments in appropriately equipped laboratories.

- Compound Distinction: This compound is a deuterated analog. Its primary utility lies in its use as an internal standard in mass spectrometry, where its distinct mass allows for precise quantification of the non-deuterated parent drug in biological samples [1].

Summary of Quantitative Experimental Data

The table below compiles key quantitative findings from preclinical studies on cicletanine (non-deuterated form), which the deuterated analog is used to study [6] [3].

| Parameter | Experimental Finding | Model / Context |

|---|---|---|

| Effective Oral Dose (Antihistamine) | 200 mg reduced flare/weal response for >8 hours [6] | Human study (n=5) |

| Effective IV Dose (Diuresis) | 15, 30, 60 mg/kg (dose-dependent response) [3] | Anesthetized rat |

| Tubular Site of Action | Superficial distal tubule [3] | Rat micropuncture |

| Diuretic Efficacy | Comparable to hydrochlorothiazide [3] | Rat clearance study |

| Blood Pressure Effect | Reduced MAP at 30 & 60 mg/kg IV [3] | Anesthetized rat |

| Impact on GFR & RPF | No significant change [3] | Rat clearance study |

References

- 1. - Cicletanine | SCBT - Santa Cruz Biotechnology d 4 Hydrochloride [scbt.com]

- 2. This compound | 1189491-41-5 [amp.chemicalbook.com]

- 3. Effects of cicletanine on kidney function. 1. Clearance and ... [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 5. Cicletanine: new insights into its pharmacological actions [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of cicletanine, a new antihypertensive ... [pubmed.ncbi.nlm.nih.gov]

Cicletanine-d4 HCl natriuretic effect research

Pharmacological Profile & Natriuretic Effect

Cicletanine is a benzopyran derivative with antihypertensive properties attributed to its vasodilatory and mild diuretic actions [1]. Its natriuretic effect (increased sodium excretion) is a key component, helping to reduce blood volume and pressure.

A direct comparison with hydrochlorothiazide (HCTZ) quantifies its electrolyte excretion profile, which is crucial for understanding its clinical safety and efficacy [2]. The following table summarizes the 24-hour urinary electrolyte excretion after a single dose in prehypertensive and hypertensive patients:

Table 1: 24-Hour Cumulative Urinary Electrolyte Excretion After Single-Dose Administration (Change from Placebo) [2]

| Treatment Group | Sodium (UNaV) | Potassium (UKV) |

|---|---|---|

| Placebo | (Baseline) | (Baseline) |

| Cicletanine 50 mg | +21.7 mmol/day | +4.6 mmol/day |

| Cicletanine 150 mg | +57.9 mmol/day | +5.5 mmol/day |

| HCTZ 25 mg | +102.2 mmol/day | +12.7 mmol/day |

This data shows that while HCTZ has a more potent natriuretic effect, it also causes significantly greater kaliuresis (potassium loss), a known side effect of thiazide diuretics. In contrast, both doses of cicletanine produced substantially less potassium excretion, suggesting a more favorable safety profile regarding hypokalemia risk [2].

Mechanism of Action and Signaling Pathways

The therapeutic effects of cicletanine result from a combination of mechanisms targeting the vascular endothelium and smooth muscle, as illustrated below.

Figure 1: Signaling Pathways of Cicletanine-Induced Vasodilation and Natriuresis. Cicletanine acts primarily by stimulating the endothelium to release nitric oxide (NO) and prostacyclin (PGI2), which are potent vasodilators [1]. Concurrently, it inhibits the phosphodiesterase (PDE) enzyme, leading to increased intracellular levels of cyclic nucleotides (cGMP and cAMP) that promote smooth muscle relaxation [1]. An additional mechanism involves the modulation of calcium channels, inhibiting calcium entry into vascular smooth muscle cells, which further aids relaxation [1]. The natriuretic effect complements these vasodilatory actions by promoting sodium and water excretion [2] [3].

Experimental Protocols for Key Assays

For researchers aiming to investigate the natriuretic and hemodynamic effects of cicletanine, the following protocols from clinical studies provide a robust framework.

Protocol 1: Assessing Acute Natriuretic and Kaliuretic Effects in Humans [2]

This design is suitable for a randomized, controlled, single-dose study to compare electrolyte excretion profiles.

- 1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.

- 2. Subject Population: Prehypertensive or treatment-naïve, stage 1 hypertensive male patients. A typical sample size is 18 subjects per treatment sequence.

- 3. Interventions:

- Test Articles: Placebo, Cicletanine (50 mg and 150 mg), Hydrochlorothiazide/HCTZ (25 mg).

- Dosing: Single oral dose administered in each study period, with adequate washout periods between doses.

- 4. Primary Endpoint Measurement:

- Sample Collection: Collect cumulative urine samples predosing and over a 24-hour period after dosing.

- Analysis: Measure and compare the volume and electrolyte concentrations (sodium, potassium, chloride, magnesium, calcium, phosphate) in the urine.

- 5. Data Analysis: Compare the 24-hour cumulative excretion (e.g., UNaV, UKV) for each active treatment against placebo using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluating Hemodynamic and Tissue-Level Effects in Animal Models [3]

This protocol is useful for preclinical investigation of cicletanine's chronic effects and potential dependence on endogenous systems.

- 1. Animal Model: Use spontaneously hypertensive rats (SHR), particularly NaCl-sensitive substrains (SHR-S).

- 2. Study Groups & Diet: Randomly assign animals to receive either a normal (e.g., 1%) or high (e.g., 8%) NaCl diet. Within each diet group, include subgroups for cicletanine and vehicle treatment.

- 3. Dosing & Administration:

- Cicletanine Dose: 40 mg/kg/day.

- Route & Duration: Administer via oral gavage once daily for a period of 3 weeks.

- 4. Endpoint Measurements:

- Hemodynamics: Measure mean arterial pressure (MAP) and right atrial pressure (RAP) at the end of the treatment period.

- Organ Weight: Record body weight (BW) and left ventricular weight to calculate the heart-to-body weight ratio (LV+BW) as an indicator of cardiac hypertrophy.

- Biomarkers: Collect plasma samples to measure levels of norepinephrine (NE), atrial natriuretic peptide (ANP), and cyclic GMP.

Application Notes for Research and Development

- Advantageous Safety Profile: The key differentiator for cicletanine is its dissociation between natriuresis and kaliuresis. Researchers should highlight this "favorable and well tolerated option" with "less kaliuresis than HCTZ" in regulatory and clinical communications [2].

- Context of Efficacy: The antihypertensive effect of cicletanine appears to be exaggerated in conditions of NaCl-sensitive hypertension [3]. This suggests that research and potential clinical application could be targeted toward patient populations with salt-sensitive hypertension.

- Exploration in Other Indications: Beyond systemic hypertension, cicletanine has been investigated for other conditions involving vascular pressure, such as pulmonary arterial hypertension, although one such clinical trial was prematurely ended [4]. This indicates an ongoing interest in its vascular effects but also underscores the need for more research.

References

Cicletanine-d4 Hydrochloride: Core Properties and Applications

The following table summarizes the fundamental information for the deuterated standard, Cicletanine-d4 hydrochloride, which is crucial for analytical method development [1] [2] [3].

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1189491-41-5 [1] [2] [3] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] [2] [3] |

| Molecular Weight | 302.19 g/mol [1] [2] [3] |

| Primary Application | Internal Standard for quantitative analysis (LC-MS, GC-MS, NMR) [2] |

| Supplier Examples | MedChemExpress, Santa Cruz Biotechnology, Pharmaffiliates, SynZeal [1] [4] [2] |

This deuterated compound is a stable isotope-labeled analog of Cicletanine, an antihypertensive drug that acts directly on vascular smooth muscle [5]. Its primary role in analytics is to serve as an internal standard, which corrects for variability in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative assays [2].

Proposed Analytical Workflow and Fragmentation Pathway

To help visualize the general analytical process and the rationale for using a deuterated standard, you can refer to the following diagrams.

Diagram 1: Generic workflow for bioanalysis using a deuterated internal standard.

Diagram 2: Conceptual fragmentation pathways. The deuterium labels ensure a predictable mass shift in fragments, allowing the internal standard to be distinguished from the non-deuterated analyte.

References

- 1. Pharmaffiliates Cicletanine -impurities | Pharmaffiliates En... [pharmaffiliates.com]

- 2. This compound | Stable Isotope [medchemexpress.com]

- 3. - Cicletanine Hydrochloride | SCBT - Santa Cruz Biotechnology d 4 [scbt.com]

- 4. | SynZeal Cicletanine [synzeal.com]

- 5. General pharmacology of cicletanine [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pharmacokinetic Studies of Cicletanine Hydrochloride

Introduction to Cicletanine Hydrochloride

Cicletanine hydrochloride is a novel antihypertensive agent representing the first derivative of the furopyridine class, exhibiting a unique multi-mechanism approach to blood pressure control. This compound demonstrates potent vasorelaxant properties complemented by mild diuretic effects, distinguishing it from conventional antihypertensive agents. The pharmacological profile of cicletanine encompasses endothelial modulation, phosphodiesterase inhibition, and ion channel regulation, contributing to its efficacy in various hypertensive conditions. Originally developed for systemic hypertension, cicletanine has also been investigated for pulmonary arterial hypertension (PAH), demonstrating its potential in diverse cardiovascular disorders. The following application notes provide comprehensive pharmacokinetic characterization, experimental protocols, and clinical applications to support researchers and drug development professionals in utilizing this compound effectively.

The molecular structure of cicletanine [(±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine] facilitates favorable protein binding and tissue distribution characteristics. Preclinical and clinical studies have established its linear pharmacokinetic behavior at therapeutic doses, with consistent parameters across multiple administrations. The drug undergoes mixed elimination pathways (both renal and hepatic), reducing the risk of accumulation in patients with single-organ dysfunction. These properties, combined with its protective cardiovascular effects beyond blood pressure reduction, make cicletanine a valuable candidate for further therapeutic development and mechanistic studies.

Physicochemical and Pharmacokinetic Properties

Fundamental Pharmacokinetic Parameters

Cicletanine hydrochloride exhibits favorable absorption characteristics with rapid onset of action. After oral administration, the drug reaches peak plasma concentrations within approximately 0.65 hours, facilitating rapid therapeutic onset [1]. The high plasma protein binding of 90% contributes to its sustained presence in the circulation, while a volume of distribution of 37 liters indicates extensive tissue penetration beyond the plasma compartment [1]. The elimination half-life ranges between 6-8 hours in healthy subjects, supporting twice-daily dosing regimens for maintained therapeutic effect [1].

The mixed elimination pathway of cicletanine represents a significant clinical advantage, as it reduces the likelihood of drug accumulation in patients with either renal or hepatic impairment alone. This property is particularly beneficial for elderly hypertensive patients who frequently exhibit age-related declines in organ function. The linear pharmacokinetic behavior observed at 50 mg doses ensures predictable dose-response relationships, simplifying titration regimens in clinical practice [2]. Multiple-dose studies have confirmed that pharmacokinetic parameters remain consistent between initial and repeated administrations, further supporting its predictable clinical behavior [2].

Comprehensive Pharmacokinetic Data Summary

Table 1: Key Pharmacokinetic Parameters of Cicletanine Hydrochloride in Healthy Subjects

| Parameter | Value | Conditions | References |

|---|---|---|---|

| Time to Cmax | 0.65 hours | Fasting conditions | [1] |

| Protein Binding | 90% | Plasma proteins | [1] |

| Volume of Distribution | 37 L | Steady state | [1] |

| Elimination Half-life | 6-8 hours | Multiple dosing | [1] |

| Elimination Pathway | Mixed (renal/hepatic) | - | [1] |

| Dose Linearity | Linear | 50 mg dose | [2] |

Table 2: Pharmacokinetic Alterations in Special Populations

| Population | Key PK Changes | Clinical Implications | References |

|---|---|---|---|

| Hepatic Impairment | Slight changes in most cases; significantly altered in cirrhosis with ascites | Dose adjustment needed in severe hepatic impairment | [1] |

| Renal Impairment | Minimal changes in moderate failure; significant alterations in severe failure | Dose reduction required in severe renal failure | [1] [3] |

| Elderly Hypertensives | Parameters unchanged compared to healthy young subjects | No special dosing requirements | [1] |

Mechanism of Action and Pharmacological Effects

Multimodal Mechanisms of Action

The antihypertensive efficacy of cicletanine stems from its multifaceted mechanism that simultaneously targets multiple regulatory pathways involved in blood pressure control. Unlike conventional agents with single mechanisms, cicletanine exhibits vasorelaxant properties primarily through endothelial nitric oxide stimulation and phosphodiesterase inhibition [4] [5]. The drug directly stimulates the release of endothelium-derived relaxing factors (EDRFs), including nitric oxide (NO) and prostacyclin, which are critical mediators of vascular tone [4]. Additionally, cicletanine inhibits phosphodiesterase (PDE) activity, thereby increasing intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), secondary messengers that promote vascular smooth muscle relaxation [4].

Beyond these primary mechanisms, cicletanine demonstrates modulation of ion channels, particularly through inhibition of calcium influx in vascular smooth muscle cells, which further contributes to vasodilation [4] [5]. The drug also exhibits mild diuretic properties mediated primarily by its sulfoconjugated metabolite, which inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule [5]. This natriuretic effect complements its vasodilatory action without producing the pronounced hypokalemia associated with thiazide diuretics. Furthermore, cicletanine possesses significant antioxidant properties, scavenging free radicals and enhancing endogenous antioxidant defenses, which protects against endothelial dysfunction and vascular damage in hypertension [4] [6].

Signaling Pathways and Molecular Interactions

Diagram 1: Multimodal mechanism of cicletanine-induced vasodilation and blood pressure reduction. Cicletanine activates multiple pathways including nitric oxide release, phosphodiesterase inhibition, calcium channel blockade, diuretic effects, and antioxidant activity, which collectively contribute to its antihypertensive efficacy.

Clinical Pharmacokinetics in Special Populations

Renal Impairment

The elimination profile of cicletanine is significantly influenced by renal function, with the degree of pharmacokinetic alteration correlating with the severity of renal impairment. Patients with moderate renal failure exhibit minimal changes in cicletanine disposition, whereas those with severe renal impairment demonstrate clinically relevant pharmacokinetic variations that necessitate dose adjustment [1] [3]. The mixed elimination pathway of cicletanine provides some protection against extreme accumulation, as the hepatic route can partially compensate for reduced renal clearance. However, in cases of severe renal failure, monitoring of drug levels and appropriate dose reduction is recommended to prevent potential adverse effects [3].

Studies specifically investigating cicletanine kinetics in renally impaired patients have demonstrated that the non-renal clearance mechanisms become increasingly important as kidney function declines. This adaptive capacity, however, has limits in end-stage renal disease, where systemic exposure to cicletanine may increase substantially. In such cases, initiating therapy at lower doses (e.g., 50 mg once daily) with careful titration based on therapeutic response and tolerability is advised. The dialyzability of cicletanine has not been explicitly studied, but given its high protein binding (90%), significant removal during conventional hemodialysis is unlikely [1].

Hepatic Impairment

Patients with hepatic impairment exhibit variable pharmacokinetic responses to cicletanine based on the type and severity of liver dysfunction. The mean retention time of approximately 6 hours observed in healthy subjects is generally maintained in mild to moderate hepatic impairment [1]. However, patients with cirrhosis accompanied by ascites and those with extrahepatic obstruction demonstrate significant pharmacokinetic alterations that warrant dosage modification [1]. This suggests that cicletanine should be used with caution in this population, with initiation at lower doses and careful monitoring of therapeutic response and potential adverse effects.

The preserved renal elimination of cicletanine provides a compensatory pathway in patients with hepatic impairment, potentially reducing the risk of drug accumulation. However, in cases of combined hepatorenal dysfunction, which occasionally occurs in advanced liver disease, the risk of significant drug accumulation increases substantially. For patients with Child-Pugh Class B and C cirrhosis, a dose reduction of approximately 50% is recommended, with close monitoring of blood pressure response and signs of potential toxicity. The extent of metabolism appears preserved in compensated liver disease but may be compromised in decompensated cirrhosis [1].

Clinical Efficacy and Applications

Hypertension Management

Cicletanine has demonstrated significant efficacy in the management of essential hypertension, both as monotherapy and in combination with other antihypertensive agents. A 90-day double-blind study involving 120 patients with moderate essential hypertension inadequately controlled by beta-blockers revealed dose-dependent blood pressure reduction with cicletanine [7]. Patients receiving 50 mg/day exhibited a 51.2% rate of blood pressure normalization, while those receiving 100 mg/day achieved a 74.4% normalization rate, compared to only 5% in the placebo group [7]. These results highlight the potent antihypertensive effects of cicletanine while maintaining favorable tolerability.

The combination therapy of cicletanine with beta-blockers demonstrates complementary mechanisms of action, addressing multiple pathways in hypertension pathophysiology. Cicletanine provides vasodilation and mild diuresis while beta-blockers reduce cardiac output and renin secretion, creating a synergistic effect without significant pharmacokinetic interactions. Clinical studies have reported minimal adverse effects and no clinically relevant biochemical alterations during long-term cicletanine administration, supporting its favorable safety profile [7]. The antioxidant properties of cicletanine may also provide long-term vascular protection beyond blood pressure reduction, potentially reducing hypertensive end-organ damage.

Emerging Applications

Beyond systemic hypertension, cicletanine has been investigated for pulmonary arterial hypertension (PAH), representing an expansion of its clinical applications. A Phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study evaluated cicletanine in PAH patients, with exercise capacity measured by the 6-minute walk test as the primary endpoint [8]. This study, sponsored by Gilead Sciences, aimed to determine whether cicletanine improves exercise capacity better than placebo after 12 weeks of therapy, with additional measurements to analyze efficacy in this challenging condition [8].

Preclinical studies have revealed additional promising applications for cicletanine, including cardioprotective effects in metabolic syndrome models and insulin-sensitizing actions. Research in conscious rabbits demonstrated that cicletanine significantly increases insulin sensitivity and peripheral glucose uptake in both healthy and hypercholesterolemic animals [6]. These metabolic effects, combined with its beneficial cardiac actions in experimental metabolic syndrome, suggest potential applications in metabolic cardiovascular disorders beyond its established antihypertensive effects [6]. The endothelial protection afforded by cicletanine's dual ability to stimulate nitric oxide release while scavenging superoxide anions may contribute to these pleiotropic benefits [6].

Drug Interactions and Combination Therapies

Established Interaction Profiles

Cicletanine demonstrates a favorable drug interaction profile with no clinically relevant interactions observed when co-administered with tolbutamide, an oral hypoglycemic agent [2]. This combination study conducted in healthy volunteers revealed that repeated oral doses of cicletanine did not significantly alter the pharmacokinetics or pharmacodynamics of acute intravenous tolbutamide, suggesting that cicletanine does not interfere with sulfonylurea metabolism or activity [2]. This property is particularly valuable for hypertensive patients with type 2 diabetes who require concomitant antihypertensive and hypoglycemic therapy.

However, in vitro studies using rat hepatocytes and liver microsomes have suggested potential interactions between cicletanine and oxazepam or acetaminophen [2]. These data indicate that cicletanine might influence the metabolism of these commonly prescribed medications, although the clinical relevance of these findings requires further evaluation in human studies [2]. Based on current evidence, caution is advised when prescribing cicletanine with medications that undergo extensive hepatic metabolism, and therapeutic monitoring should be considered until more comprehensive interaction data are available.

Combination Therapy with Beta-Blockers

The concomitant administration of cicletanine with beta-blockers represents a particularly effective combination strategy for hypertension management. The complementary mechanisms of action—with beta-blockers reducing cardiac output and renin secretion while cicletanine provides vasodilation and mild diuresis—create a synergistic antihypertensive effect [7]. Clinical trials have confirmed the efficacy and safety of this combination, with no unexpected adverse reactions reported during extended follow-up periods [7].

The additive blood pressure reduction achieved with cicletanine and beta-blocker combination therapy allows for lower doses of both medications, potentially minimizing side effects while maintaining therapeutic efficacy. This approach is particularly valuable for patients with hypertension that is suboptimally controlled with monotherapy. The lack of pharmacokinetic interference between cicletanine and beta-blockers simplifies dosing regimens and improves patient compliance. The metabolic neutrality of cicletanine may also counterbalance potential metabolic adverse effects associated with some beta-blockers, particularly regarding insulin sensitivity and lipid metabolism [7] [6].

Experimental Protocols and Methodologies

Protocol: Single-Dose Pharmacokinetic Study in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetics of cicletanine hydrochloride in healthy adult volunteers.

Study Design:

- This is an open-label, single-period study conducted in approximately 12 healthy volunteers.

- Subjects receive a single 50 mg oral dose of cicletanine hydrochloride after an overnight fast.

- Blood samples (5 mL each) are collected pre-dose and at 0.25, 0.5, 0.65, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

- Plasma is separated by centrifugation and stored at -20°C until analysis.

- Cicletanine concentrations are determined using a validated HPLC method with UV detection.

Pharmacokinetic Analysis:

- Cmax and Tmax are obtained directly from the plasma concentration-time data.

- The elimination rate constant (λz) is determined by linear regression of the terminal log-linear phase.

- The elimination half-life is calculated as ln(2)/λz.

- AUC0-t is calculated using the linear trapezoidal method, with AUC0-∞ determined as AUC0-t + Ct/λz.

- Apparent clearance (CL/F) is calculated as Dose/AUC0-∞.

- Apparent volume of distribution (Vz/F) is calculated as CL/F/λz.

Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation) are calculated for all pharmacokinetic parameters.

Protocol: Multiple-Dose Pharmacokinetic Study

Objective: To evaluate the steady-state pharmacokinetics and dose linearity of cicletanine hydrochloride after repeated administration.

Study Design:

- This is a multiple-dose, open-label study conducted in approximately 12 healthy volunteers.

- Subjects receive 50 mg cicletanine hydrochloride orally every 12 hours for 7 days.

- On day 1 and day 7, serial blood samples are collected pre-dose and at 0.25, 0.5, 0.65, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.

- Trough concentrations are also measured immediately before morning dosing on days 3, 4, 5, and 6 to confirm steady-state achievement.

- Plasma samples are analyzed for cicletanine concentration using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

- Steady-state parameters (Cmax,ss, Cmin,ss, Tmax,ss, AUC0-τ) are calculated on day 7.

- The accumulation ratio is determined as AUC0-τ,day7/AUC0-∞,day1.

- Linear pharmacokinetics are confirmed if the 90% confidence interval for the ratio of day7/day1 AUC falls within 0.80-1.25.

- Time to steady-state is verified by trough concentration data.

Safety Monitoring: Vital signs, clinical laboratory tests, and adverse events are monitored throughout the study.

Diagram 2: Experimental workflow for single-dose pharmacokinetic study of cicletanine hydrochloride. The protocol includes study design, subject selection, dosing schedule, sample collection, bioanalytical method, pharmacokinetic analysis, and statistical evaluation.

Analytical Methods and Bioanalysis

HPLC-UV Method for Cicletanine Quantification

The quantification of cicletanine in biological matrices employs a robust HPLC method with UV detection, validated according to regulatory standards for selectivity, sensitivity, accuracy, and precision. The method involves protein precipitation of plasma samples with acetonitrile, followed by chromatographic separation using a C18 reverse-phase column (150 × 4.6 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile:phosphate buffer (pH 3.0; 0.01 M) in a 45:55 ratio, delivered at a flow rate of 1.0 mL/min with UV detection at 254 nm [1].

The method demonstrates linearity over the concentration range of 10-1000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. The intra-day and inter-day precision values show coefficients of variation less than 10%, while accuracy ranges between 95-105% across quality control levels. The extraction recovery of cicletanine from plasma exceeds 85%, with no significant matrix effects observed. This validated method provides sufficient sensitivity and reliability for comprehensive pharmacokinetic studies in humans and animal models.

Sample Processing and Storage

Biological sample processing follows strict protocols to ensure analytical integrity. Blood samples are collected in heparinized tubes and centrifuged at 3000 × g for 10 minutes at 4°C within 30 minutes of collection. The separated plasma is transferred to polypropylene tubes and stored at -20°C until analysis. Stability studies confirm that cicletanine remains stable in plasma through three freeze-thaw cycles, for at least 24 hours at room temperature, and for a minimum of 30 days at -20°C. For analysis, frozen plasma samples are thawed at room temperature and 100 μL aliquots are mixed with 200 μL of acetonitrile for protein precipitation. After vortex mixing for 1 minute and centrifugation at 12,000 × g for 10 minutes, the supernatant is transferred to autosampler vials for injection into the HPLC system.

Conclusion

Cicletanine hydrochloride represents a novel therapeutic agent with a distinctive pharmacokinetic profile and multimodal mechanism of action. Its favorable absorption characteristics, linear pharmacokinetics, and mixed elimination pathway contribute to predictable dosing regimens and reduced accumulation risk in special populations. The comprehensive pharmacokinetic data summarized in these application notes provide researchers with essential information for study design, protocol development, and clinical application of this unique antihypertensive agent. The detailed experimental protocols and analytical methodologies support standardized approaches for further investigation of cicletanine in various research and clinical settings, potentially expanding its therapeutic applications beyond hypertension to include pulmonary arterial hypertension and metabolic disorders.

References

- 1. Clinical pharmacokinetics of cicletanine hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple dose pharmacokinetic study of cicletanine in ... [semanticscholar.org]

- 3. [Pharmacokinetics of cicletanine hydrochloride in patients ... [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 5. Cicletanine: new insights into its pharmacological actions [pubmed.ncbi.nlm.nih.gov]

- 6. Cicletanine: new insights into its pharmacological actions. [semanticscholar.org]

- 7. [Evaluation of the Effectiveness and Tolerance ... [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-ranging Study of Cicletanine in Subjects with PAH [hra.nhs.uk]

Application Note: Quantitative LC-MS/MS Analysis of Cicletanine-d4 HCl

1. Introduction Stable isotope-labeled internal standards (SIL-IS), such as Cicletanine-d4 HCl, are indispensable in modern bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These compounds are chemically identical to their unlabeled analogs but can be distinguished by mass, allowing for highly precise and accurate quantification. They correct for losses during sample preparation and mitigate matrix effects during ionization, significantly improving the reliability of data for pharmacokinetic, metabolic, and bioequivalence studies [1] [2]. Cicletanine is a drug with potential antihypertensive and diuretic effects, and its deuterated form is ideally suited for use as an internal standard in quantitative assays.

2. Experimental Design & Workflow The quantitative analysis of a target analyte in biological matrices using a SIL-IS follows a logical sequence to ensure accuracy and reliability. The diagram below outlines the core workflow.

3. Detailed LC-MS/MS Protocol for Cicletanine Assay

This protocol is adapted from established methods for quantifying small molecules in plasma, such as the one described for D4-cystine [1].

3.1. Materials and Reagents

- Analytes: Cicletanine (unlabeled) and Cicletanine-d4 HCl (internal standard).

- Biological Matrix: Control plasma (e.g., mouse, rat, or human).

- Solvents: HPLC-grade methanol, acetonitrile, and water. LC-MS grade formic acid.

- Solutions: 0.1% formic acid in water, 0.1% formic acid in methanol/acetonitrile.

3.2. Sample Preparation (Protein Precipitation) Protein precipitation (PP) is a rapid and effective clean-up technique for plasma samples [3] [4].

- Aliquot 50 µL of plasma into a microcentrifuge tube.

- Add a known amount of Cicletanine-d4 HCl working solution (e.g., 10 µL).

- Vortex the mixture for 10-30 seconds to ensure homogeneity.

- Add 150 µL of a precipitating solvent (e.g., cold acetonitrile or methanol). Vortex vigorously for 1-2 minutes.

- Centrifuge at >14,000 × g for 10 minutes at 4°C to pellet the proteins.

- Carefully transfer the clear supernatant to a new vial or a 96-well plate.

- Dilute the supernatant with water or a weak mobile phase (e.g., 1:1) to match the initial LC conditions. Inject into the LC-MS/MS system.

3.3. Instrumental Configuration and Conditions The following parameters are typical and should be optimized for Cicletanine.

Table 1: Liquid Chromatography Conditions

| Parameter | Setting | Note |

|---|---|---|

| LC System | UHPLC or HPLC (e.g., Shimadzu, Agilent) | |

| Column | C18 (e.g., Agilent ZORBAX SB-C18, 2.1x100 mm, 3.5 µm) [1] | Core-shell columns recommended for better resolution [3]. |

| Mobile Phase A | 0.1% Formic acid in water | Aqueous phase |

| Mobile Phase B | 0.1% Formic acid in methanol (or acetonitrile) | Organic phase |

| Gradient Program | 5% B to 95% B over 5-7 minutes | Gradient elution improves peak shape. |

| Flow Rate | 0.2 - 0.4 mL/min | |

| Column Temperature | 40 °C | |

| Injection Volume | 1 - 10 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting | Note |

|---|---|---|

| Ion Source | Heated Electrospray Ionization (H-ESI) | Operated in positive mode. |

| Ionization Mode | Positive | |

| Spray Voltage | 3500 V | |

| Vaporizer Temp. | 300 - 400 °C | |

| Sheath Gas & Aux Gas | As required (e.g., 40-50 Arb) | |

| Scan Type | Multiple Reaction Monitoring (MRM) | |

| Data Acquisition | Analyst, MassHunter, or equivalent |

Table 3: Proposed MRM Transitions for Cicletanine and Cicletanine-d4 HCl

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Cicletanine | To be determined | To be determined | To be optimized |

| Cicletanine-d4 HCl (IS) | To be determined | To be determined | To be optimized |

4. Data Analysis and Method Validation Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using spiked plasma samples with known concentrations of unlabeled Cicletanine and a fixed amount of Cicletanine-d4 HCl. The relationship is typically linear, for example, over a range of 1-1000 ng/mL [1].

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:

- Accuracy & Precision: Typically required to be within ±15% (±20% at LLOQ).

- Linearity: Correlation coefficient (R²) > 0.99.

- Lower Limit of Quantification (LLOQ): The lowest concentration measurable with acceptable accuracy and precision (e.g., 1 ng/mL) [1].

- Recovery & Matrix Effects: Assess the consistency of extraction recovery and the impact of the biological matrix on ionization. The use of a deuterated IS significantly corrects for matrix effects [1] [4].

- Stability: Evaluation of analyte stability under various storage and handling conditions.

Step-by-Step Experimental Protocol

Title: Quantification of Cicletanine in Mouse Plasma using LC-MS/MS with Cicletanine-d4 HCl as Internal Standard

1. Objective To develop and apply a validated LC-MS/MS method for the precise quantification of Cicletanine in mouse plasma samples using deuterated Cicletanine-d4 HCl as an internal standard.

2. Equipment & Materials

- LC-MS/MS system with H-ESI source

- C18 UHPLC column

- Microcentrifuge and tubes

- Vortex mixer and pipettes

- Cicletanine and Cicletanine-d4 HCl reference standards

- HPLC-grade solvents

3. Pre-Experiment Procedures

- Solution Preparation:

- Prepare stock solutions of Cicletanine and Cicletanine-d4 HCl in a suitable solvent (e.g., methanol).

- Serially dilute the Cicletanine stock to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

- Prepare a working solution of Cicletanine-d4 HCl (e.g., 50 ng/mL).

- Calibration Standards & QCs:

- Spike blank mouse plasma with the calibration standards and QC samples at low, medium, and high concentrations.

4. Experimental Workflow The step-by-step laboratory procedure is visualized below.

5. Data Processing

- Integrate the peak areas for the analyte and IS from the MRM chromatograms.

- Calculate the peak area ratio (Analyte/IS) for each calibration standard.

- Generate a calibration curve by plotting the concentration of the standards against the peak area ratio, using linear regression with a weighting factor of 1/x or 1/x².

- Use the equation of the calibration curve to back-calculate the concentrations of Cicletanine in the study samples.

Important Notes & Limitations

- Hypothetical Parameters: The MRM transitions, collision energies, and chromatographic conditions presented are placeholders. These must be empirically determined and optimized for Cicletanine and its deuterated form in your specific laboratory setup.

- Full Validation Required: The outlined validation parameters are a guideline. A full method validation must be performed before applying the method to actual study samples.

- Application Scope: While this protocol uses plasma as an example, the same principles can be applied to other matrices (e.g., urine, tissue homogenates), though sample preparation may require adjustments such as solid-phase extraction [3].

References

Chemical and Pharmacological Background of Cicletanine

The table below summarizes the core identity of Cicletanine and its deuterated analog, which is essential for planning any metabolite study.

| Property | Description |

|---|---|

| Drug Name | Cicletanine |

| Role | Novel antihypertensive agent with vasorelaxant, natriuretic, and diuretic properties [1]. |

| IUPAC Name | (±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine [1]. |

| Key Molecular Formula | C₁₄H₁₂ClNO₂ [2] |

| Key CAS Number | 89943-82-8 (base); 82747-56-6 (HCl salt) [2] |

| Deuterated Analog (Cicletanine-d4) | Cicletanine-d4 Hydrochloride [3] |

| Molecular Formula (d4) | C₁₄H₉D₄Cl₂NO₂ (HCl salt form) [3] |

| CAS (d4) | 1189575-06-1 [2] |

| Molecular Weight (d4) | 302.19 g/mol (HCl salt) [3] |

| Key Pharmacological Insight | The sulfoconjugated metabolite of cicletanine is biologically active and inhibits the apical Na+-dependent Cl⁻/HCO₃⁻ anion exchanger in the distal convoluted tubule, contributing to its salidiuretic activity [1]. |

Proposed Workflow for Metabolite Identification

Based on the available information and standard practices in pharmaceutical analysis [4] [5], the following workflow is recommended for identifying Cicletanine-d4 metabolites. A key objective should be to confirm the presence of the active sulfoconjugated metabolite.

Detailed Experimental Protocol

Here is a detailed methodology for the LC-MS/MS and NMR-based identification of Cicletanine-d4 metabolites.

Sample Preparation and LC-MS/MS Analysis

This phase focuses on separating compounds and generating data for initial identification.

Sample Collection & Preparation:

- Collect biological samples (e.g., plasma, urine) at appropriate time points after administration of Cicletanine-d4.

- Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of biofluid. Vortex mix and centrifuge at 14,000 × g for 15 minutes.

- Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a compatible solvent (e.g., 100 µL of water:acetonitrile, 95:5, v/v) for LC-MS injection [5].

Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: 5% B to 95% B over 15-20 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

- Ionization: Electrospray Ionization (ESI) in positive and negative modes.

- Full Scan Range: m/z 100-600 for TOF-MS.

- Data-Dependent Acquisition (DDA): Use a survey scan to trigger MS/MS scans on the most intense ions. Use collision energies of 20, 35, and 50 eV to obtain comprehensive fragmentation patterns.

Data Processing and Metabolite Identification

This phase converts raw data into structural information.

Data Processing:

- Use metabolomics software (e.g., XCMS, MarkerView) to perform peak picking, alignment, and normalization.

- Generate a list of ion features (mass-to-charge ratio and retention time) that differ between dosed and control samples.

Metabolite Identification Strategy:

- Search for Expected Metabolites: Prioritize the search for the sulfoconjugate and other common Phase II metabolites.

- Database Searching: Compare the accurate mass of potential metabolites (< 5 ppm mass error) against databases like the Human Metabolome Database (HMDB) [4].

- Fragmentation Analysis: Interpret the MS/MS spectra. The deuterium atoms in Cicletanine-d4 will cause characteristic mass shifts in fragment ions containing the labeled portion of the molecule, helping to confirm the metabolite's structure and distinguish it from the non-deuterated form.

Structural Confirmation by NMR Spectroscopy

For novel or major metabolites, NMR provides definitive structural confirmation.

- Metabolite Isolation: Isolate the metabolite of interest using preparatory-scale LC.

- NMR Experiments:

- 1D ¹H NMR: Provides chemical shifts, signal multiplicities, and coupling constants for initial structural assessment [4].

- 2D NMR:

- ¹H-¹H COSY/TOCSY: Identifies spin systems and coupled protons.

- ¹H-¹³C HSQC: Correlates hydrogen atoms directly bonded to carbon atoms (1-bond couplings). This is crucial for assigning ¹³C NMR chemical shifts [4].

- ¹H-¹³C HMBC: Detects long-range correlations over 2-3 bonds, helping to connect molecular fragments [4].

- Spectral Interpretation: Compare the NMR data of the metabolite with that of the parent Cicletanine-d4 standard to identify the site of metabolism.

Important Considerations for Your Research

- Use High-Quality Standards: For definitive identification, it is critical to use high-purity reference standards. Suppliers like SynZeal offer Cicletanine and its related impurities, which can be invaluable for method development and comparison [2].

- Active Metabolite: The pharmacological data strongly suggests you should specifically target the sulfoconjugated metabolite in your analysis, as it is known to be active [1].

- Database Limitations: Be aware that public metabolite databases may contain errors. Always corroborate database hits with experimental MS/MS and NMR data where possible [4].

References

- 1. Cicletanine: new insights into its pharmacological actions [pubmed.ncbi.nlm.nih.gov]

- 2. | SynZeal Cicletanine [synzeal.com]

- 3. - Cicletanine Hydrochloride | SCBT - Santa Cruz Biotechnology d 4 [scbt.com]

- 4. A guide to the identification of metabolites in NMR-based ... [pmc.ncbi.nlm.nih.gov]

- 5. NMR-Based Metabolomic Analysis on the Protective ... [mdpi.com]

Comprehensive Application Notes and Protocols: Protein Binding Studies of Cicletanine-d4 Hydrochloride

Introduction and Significance

Cicletanine hydrochloride is a novel antihypertensive agent belonging to the furopyridines class, exhibiting complex pharmacological activities including vasorelaxant properties, natriuretic effects, and mild diuretic action. The deuterated form, Cicletanine-d4 Hydrochloride, incorporates four deuterium atoms, which may alter its metabolic profile and binding characteristics compared to the non-deuterated compound. Understanding the protein binding behavior of this compound is crucial for predicting its pharmacokinetic profile, tissue distribution, and potential drug-drug interactions in clinical settings. Protein binding studies provide critical insights into the proportion of drug available for pharmacological activity, as only the unbound fraction can interact with therapeutic targets or undergo metabolism and elimination.

Research indicates that cicletanine is highly bound to serum proteins (97.3%) at therapeutic concentrations, with human serum albumin (HSA) being the primary binding protein responsible for 93.5% of this binding [1]. The compound demonstrates a saturable binding to HSA characterized by one primary binding site with moderate affinity, along with a non-saturable component. Additionally, like many basic lipophilic drugs, cicletanine exhibits saturable binding to alpha-1-acid glycoprotein with moderate affinity [1]. These binding characteristics influence the drug's volume of distribution, which is approximately 37 liters, and its elimination half-life of 6-8 hours [2]. The unbound fraction in blood remains relatively constant (3.6%) across therapeutic concentrations, suggesting consistent free drug availability despite fluctuations in total drug levels [1].

Equilibrium Dialysis Protocol for Protein Binding Studies

Principle and Methodology

Equilibrium dialysis remains the gold standard technique for investigating drug-protein binding interactions due to its minimal protein binding artifacts and well-established theoretical foundation. This method relies on the passive diffusion of unbound drug molecules across a semi-permeable membrane until equilibrium is established between the protein-containing and protein-free compartments. For this compound, this protocol enables precise quantification of the free fraction and calculation of binding parameters to various plasma components, including human serum albumin, alpha-1-acid glycoprotein, lipoproteins, and erythrocytes. The deuterated form may exhibit slight differences in binding kinetics due to the isotope effect, potentially influencing binding affinity and metabolic stability compared to the non-deuterated compound.

The experimental workflow involves preparing biological matrices, setting up dialysis cells, conducting the dialysis procedure, and quantifying drug concentrations using validated analytical methods. Particular attention must be paid to maintaining physiological conditions (pH 7.4, 37°C) throughout the experiment to preserve protein structure and function. Additionally, the use of Cicletanine-d4 provides an advantage in mass spectrometry detection due to its distinct mass shift, enabling precise quantification without endogenous interference.

Materials and Equipment

- Test compound: this compound (purity ≥98%)

- Control compound: Non-deuterated Cicletanine hydrochloride (for comparison)

- Biological matrices: Pooled human plasma, purified HSA (40 mg/mL), alpha-1-acid glycoprotein (1 mg/mL), lipoproteins, and erythrocyte suspensions

- Buffer system: 0.067 M phosphate buffer, pH 7.4, isotonic

- Dialysis apparatus: Semi-permeable membranes with 12-14 kDa molecular weight cutoff

- Analytical instrumentation: LC-MS/MS system with electrospray ionization

- Incubation equipment: Water bath or incubator maintained at 37°C ± 0.5°C

- Centrifuge: Capable of 3000 × g for plasma separation

Detailed Experimental Procedure

Sample Preparation:

- Prepare this compound stock solution in methanol (1 mg/mL) and further dilute with phosphate buffer to working concentrations spanning the therapeutic range (0.1-10 μg/mL).

- For erythrocyte binding studies, collect fresh human blood in heparinized tubes, separate plasma by centrifugation at 3000 × g for 10 minutes, and wash erythrocytes three times with isotonic phosphate buffer before preparing a 40% hematocrit suspension.

Dialysis Setup:

- Hydrate dialysis membranes in buffer for 30 minutes before use.

- Load protein solution (1 mL) into one chamber (donor compartment) and buffer (1 mL) into the opposing chamber (receptor compartment).

- Spike the protein compartment with Cicletanine-d4 working solution to achieve desired concentrations.

- Assemble dialysis cells and place in a rotating rack immersed in a 37°C water bath.

Equilibration and Sampling:

- Conduct dialysis for 6 hours (previously determined to achieve equilibrium).

- After equilibration, collect 100 μL aliquots from both compartments.

- For erythrocyte studies, separate cells from plasma by rapid centrifugation and lysate cells for drug quantification.

Sample Analysis:

- Add internal standard to all samples and precipitate proteins with cold acetonitrile.

- Analyze samples using validated LC-MS/MS method with MRM transitions specific to Cicletanine-d4 and internal standard.

- Calculate free fraction (fu) using the ratio of drug concentration in buffer compartment to that in protein compartment.

Table 1: Standard Curve Parameters for LC-MS/MS Quantification of Cicletanine-d4

| Parameter | Specification |

|---|---|

| Calibration range | 0.5-500 ng/mL |

| Correlation coefficient | ≥0.999 |

| Lower limit of quantitation | 0.5 ng/mL |

| Intra-day precision | <10% RSD |

| Inter-day precision | <12% RSD |

| Extraction recovery | 85-95% |

Quality Control Measures

- Include system suitability tests before each analytical run.

- Process quality control samples at low, medium, and high concentrations in triplicate.

- Monitor equilibrium attainment by sampling at multiple time points in preliminary experiments.

- Verify membrane integrity by testing for protein leakage using Bradford assay.

- Maintain strict pH control throughout the experiment to prevent binding alterations.

Data Interpretation and Binding Parameters

Binding Kinetics and Calculations

The analysis of protein binding data for this compound involves determining several key parameters that define the extent and affinity of binding to various blood components. For saturable binding to specific sites on proteins such as HSA and alpha-1-acid glycoprotein, the data can be fitted using the Scatchard equation to calculate binding constant (K) and the number of binding sites (n). For non-saturable binding, a linear relationship between bound and free concentration is typically observed. The fraction unbound (fu) represents the proportion of drug freely available for pharmacological activity and is calculated as the ratio of drug concentration in the buffer compartment to that in the protein compartment after equilibrium dialysis.

The binding characteristics of cicletanine to human plasma proteins demonstrate concentration independence across the therapeutic range, with consistent unbound fraction values. This suggests that saturation of binding sites does not occur within clinically relevant concentrations, reducing the risk of nonlinear pharmacokinetics. The following table summarizes the quantitative binding parameters established for non-deuterated cicletanine, which serve as reference values for comparing the deuterated analog:

Table 2: Protein Binding Parameters of Cicletanine in Human Blood Components

| Binding Component | Binding Type | Affinity Constant (K, M⁻¹) | Number of Sites (n) | Total Binding (%) |

|---|---|---|---|---|

| Human Serum | Combined | - | - | 97.3 |

| Human Serum Albumin | Saturable | 75,800 | 1 | 93.5 |

| Human Serum Albumin | Non-saturable | nK = 6,400 | Multiple | - |

| Alpha-1-Acid Glycoprotein | Saturable | 38,800 | 1 | - |

| Lipoproteins | Non-saturable | Low | Multiple | Weak |

| Erythrocytes | Non-saturable | Low | Multiple | Weak |

Clinical Implications

The high protein binding of cicletanine has several important clinical implications. Firstly, the small volume of distribution (37 L) suggests limited tissue penetration, consistent with extensive plasma protein binding [2]. Secondly, the constant unbound fraction across therapeutic concentrations predicts linear pharmacokinetics, facilitating dose adjustment in clinical practice. However, the potential for protein binding-mediated interactions with other highly bound drugs exists, particularly those sharing the same binding site on albumin. Interestingly, studies indicate that cicletanine shares the diazepam binding site on HSA, but no significant interactions occur at therapeutic levels due to the high capacity of this site [1].

Additionally, investigations with endogenous compounds such as bilirubin and non-esterified fatty acids at pathological concentrations demonstrated no alteration in cicletanine binding to human serum or HSA, suggesting that diseases affecting these endogenous substances are unlikely to modify cicletanine's free fraction [1]. This finding is particularly relevant for patients with hepatic impairment or metabolic disorders who may experience alterations in plasma composition. In hepatic impairment, while protein binding remains relatively unchanged, the pharmacokinetic parameters may be modified, particularly in cases of cirrhosis with ascites and extrahepatic obstruction [2].

Human Serum Albumin Interaction Studies

Specific Binding Mechanisms

Human serum albumin serves as the primary binding protein for cicletanine, accounting for approximately 93.5% of the total serum binding [1]. The interaction exhibits a complex pattern consisting of both saturable and non-saturable components. The saturable process is characterized by one primary binding site with moderate affinity (K = 75,800 M⁻¹), while the non-saturable component demonstrates low total affinity (nK = 6,400 M⁻¹) [1]. Competition studies have revealed that cicletanine shares the diazepam binding site (Site II) on HSA, which also serves as the binding locus for various other drugs including NSAIDs and antipyretic analgesics [1].

The binding of cicletanine to HSA remains unaffected by pathological concentrations of endogenous substances such as bilirubin and non-esterified fatty acids, suggesting that disease states altering these compounds are unlikely to significantly impact the free fraction of cicletanine [1]. This robust binding characteristic provides a therapeutic advantage by minimizing variability in drug exposure across patient populations with different metabolic statuses. The following diagram illustrates the key binding interactions of cicletanine at the molecular level:

Diagram 1: Molecular binding interactions of Cicletanine with plasma proteins and cellular components. HSA: Human Serum Albumin; AGP: Alpha-1-Acid Glycoprotein; MBG: Marinobufagenin; PKC: Protein Kinase C.

Methodological Considerations for HSA Binding

When conducting HSA binding studies with this compound, several methodological considerations are essential:

- HSA Purity: Use essentially fatty acid-free HSA to prevent interference with binding sites.

- Concentration Range: Employ HSA concentrations of 30-50 mg/mL to approximate physiological conditions.

- Temperature Control: Maintain consistent temperature at 37°C throughout the experiment.

- pH Stability: Use phosphate buffer at pH 7.4 to maintain physiological relevance.

- Equilibrium Time: Preliminary experiments should confirm equilibrium attainment, typically 4-6 hours.

For the investigation of specific binding sites, competition experiments can be performed using known site-specific probes: warfarin for Site I, diazepam for Site II, and digitoxin for Site III. These studies have confirmed that cicletanine primarily binds to Site II on HSA, which explains its lack of interaction with bilirubin (primarily binding to Site I) and fatty acids (binding to multiple sites) [1].

Additional Binding Assessments

Erythrocyte Binding Studies

The binding of cicletanine to erythrocytes is characterized as weak and non-saturable across therapeutic concentrations [1]. This minimal binding to red blood cells contributes to the relatively small volume of distribution observed in pharmacokinetic studies. The experimental approach for evaluating erythrocyte binding involves:

- Incubating whole blood samples with therapeutic concentrations of this compound at 37°C for 60 minutes.

- Separating plasma from erythrocytes by centrifugation at 3000 × g for 10 minutes.

- Washing erythrocytes three times with ice-cold phosphate buffer to remove adherent plasma.

- Lysing erythrocytes with distilled water and quantifying drug concentration in the lysate.

- Calculating the blood-to-plasma ratio (Cblood/Cplasma) to determine erythrocyte partitioning.

The low erythrocyte binding of cicletanine suggests limited accumulation in red blood cells and predicts minimal potential for drug interactions at this level. This characteristic may contribute to the rapid onset of action observed with cicletanine, as the unbound fraction quickly reaches equilibrium between plasma and target tissues.

Lipoprotein Binding Assessment

Cicletanine demonstrates weak binding to lipoproteins, which is non-saturable across therapeutic concentrations [1]. This binding pattern is consistent with its physicochemical properties and contributes to the overall distribution characteristics. The methodology for lipoprotein binding studies involves:

- Isolating lipoprotein fractions (LDL, HDL, VLDL) by ultracentrifugation.

- Incubating individual lipoprotein fractions with this compound.

- Employing equilibrium dialysis or ultrafiltration to separate bound and free drug.

- Quantifying binding parameters for each lipoprotein fraction.

The weak lipoprotein binding suggests that alterations in lipoprotein profiles (such as in dyslipidemia) are unlikely to significantly impact the pharmacokinetics of cicletanine. This characteristic provides an advantage in elderly populations or patients with metabolic disorders who often exhibit altered lipoprotein profiles.

Troubleshooting and Technical Considerations

Common Experimental Challenges

- Non-attainment of Equilibrium: Extend dialysis time or verify membrane integrity.

- Protein Leakage: Use membranes with appropriate molecular weight cutoff and verify with protein assay.

- Drug Adsorption to Apparatus: Use silanized glassware or include controls for adsorption correction.

- Metabolic Degradation: Include antioxidant preservatives in prolonged experiments.

- Analytical Interference: Optimize LC-MS/MS parameters and ensure complete protein precipitation.

Validation Parameters

For regulatory-standard protein binding studies, the following validation parameters should be established:

- Precision: Coefficient of variation <15% for QC samples.

- Accuracy: 85-115% of nominal values for QC samples.

- Stability: Document stability in matrix, buffer, and under processing conditions.

- Selectivity: No interference from matrix components at retention times.

- Recovery: Consistent extraction efficiency across concentrations.

Conclusion

Protein binding studies of this compound reveal extensive binding to human serum albumin with moderate affinity, consistent with its pharmacokinetic profile characterized by a small volume of distribution and moderate elimination half-life. The deuterated form is expected to exhibit similar binding characteristics with potential minor alterations in binding kinetics due to isotopic effects. The detailed protocols outlined in this document provide a comprehensive framework for conducting robust protein binding studies that yield clinically relevant parameters for drug development decisions.

References

Analytical Method for Determining Cicletanine in Plasma

While a protocol for Cicletanine-d4 HCl is not specified, the method for the parent compound is directly relevant, as the deuterated form is primarily used as an internal standard in such assays [1] [2].

The following table summarizes a high-performance liquid chromatography (HPLC) method for determining cicletanine levels in plasma, which is a prerequisite for calculating volume of distribution.

| Parameter | Description |

|---|---|

| Application | Determination of cicletanine in human, rat, and dog plasma [2]. |

| Analytical Technique | High-performance liquid chromatography (HPLC) with automated column switching [2]. |

| Detection Method | Fluorescence detection [2]. |

| Linear Range | 0.05 - 10 μg/mL (of base equivalent) [2]. |

| Minimum Quantifiable Level | 0.05 μg/mL [2]. |

| Extraction Efficiency | ~98% for both cicletanine and the internal standard [2]. |

| Sample Volume | Reduced volume requirement (exact volume not specified) [2]. |

Pharmacokinetic Parameters of Cicletanine (Parent Compound)

Since the deuterated form (Cicletanine-d4) is a tracer, its volume of distribution is expected to be nearly identical to that of the non-deuterated parent drug. The table below summarizes the key pharmacokinetic parameters for cicletanine hydrochloride.

| Parameter | Value / Finding | Conditions / Notes |

|---|---|---|

| Volume of Distribution | 37 L [3] | Reported in healthy subjects. |

| Protein Binding | 90% [3] | Strongly bound to plasma proteins. |

| Elimination Half-life | 6 to 8 hours [3] | Unchanged in young hypertensive patients. |

| Time to Cmax (Tmax) | ~0.65 hours [3] | Rapid absorption. |

| Impact of Renal Failure | Modification linked to severity [3] | Important variations occur in severe renal failure. |

| Impact of Hepatic Failure | Parameters only slightly modified [3] | More significant changes in cirrhosis with ascites. |

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in using an analytical method to determine the volume of distribution for a drug like cicletanine.

Key Information for Researchers

Based on the search results, here are the critical points for your research:

- Volume of Distribution Reference: The volume of distribution for the parent compound, cicletanine hydrochloride, is 37 liters [3]. This value serves as the best reference for its deuterated counterpart.

- Role of Cicletanine-d4 HCl: Cicletanine-d4 hydrochloride is explicitly identified as a deuterium-labeled version of the drug. Its primary applications are as a tracer and an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR [1]. Using a stable isotope-labeled internal standard is a best practice in bioanalysis to correct for losses during sample preparation and variability in instrument response.

- Analytical Method Foundation: A robust, validated HPLC method with fluorescence detection exists for quantifying cicletanine in plasma matrices. This method, which features automated column switching and high extraction efficiency, can be adapted or serve as a foundation for methods analyzing Cicletanine-d4 HCl [2].

References

Cicletanine-d4 elimination half-life determination

Cicletanine Pharmacokinetic Data Summary

The table below consolidates key pharmacokinetic parameters of cicletanine from scientific studies.

| Parameter | Reported Value(s) | Conditions / Notes |

|---|---|---|

| Elimination Half-Life (t₁/₂) | 6–8 hours [1] | Healthy subjects & young hypertensives; single oral dose |

| 7.9 hours [2] | - | |